Measuring biotin levels directly can be challenging due to its rapid absorption and metabolism. However, studies have shown that urinary excretion of bisnorbiotin reflects overall biotin intake and status. When biotin intake is sufficient, bisnorbiotin excretion decreases, while deficiency leads to increased excretion. This makes bisnorbiotin a valuable tool for researchers and clinicians to assess biotin status in individuals, especially those at risk for deficiency, such as pregnant women, infants, and individuals consuming large amounts of raw egg whites. [][2]
Although not as potent as biotin itself, bisnorbiotin shows potential in specific therapeutic applications. Research suggests it may act as a weak antagonist to biotin, potentially having applications in conditions where biotin activity needs to be modulated. However, further research is needed to determine the efficacy and safety of bisnorbiotin in this context. []
Bisnorbiotin is formed through the breakdown of biotin by gut bacteria. The term "bisnor" indicates the removal of two carbon units from the original biotin structure. While the exact function of bisnorbiotin remains unknown, its presence in urine suggests it plays a role in biotin metabolism.
Bisnorbiotin has the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 204.25 g/mol []. Its structure consists of a thienopyrimidine ring (containing sulfur and nitrogen) linked to a three-carbon propanoic acid chain []. The key feature is the shortened side chain compared to biotin, which has a five-carbon chain. This structural difference likely affects its biochemical properties.
The primary reaction involving bisnorbiotin is its formation from biotin through β-oxidation by gut bacteria. This process involves the stepwise removal of two-carbon units from the valeric acid side chain of biotin:
Biotin -> Ketobisnorbiotin -> Bisnorbiotin
Bisnorbiotin can undergo further degradation to tetranorbiotin, where another two-carbon unit is removed, and eventually complete breakdown by microorganisms.
The primary reaction leading to the formation of bisnorbiotin involves the enzymatic cleavage of biotin's valeric acid sidechain. This process occurs in the liver and kidneys and results in bisnorbiotin and other metabolites such as biotin sulfoxide. The metabolic pathway can be summarized as follows:
These reactions are facilitated by various enzymes that participate in biotin metabolism .
Bisnorbiotin exhibits biological activity as one of the major catabolites of biotin in humans and other mammals. While its specific physiological roles are not extensively characterized, it is known to be present in urine alongside other metabolites, suggesting it may have a role in nutrient metabolism and excretion .
The synthesis of bisnorbiotin can occur through both biological and chemical methods:
Bisnorbiotin's applications primarily stem from its role as a metabolite in biochemical studies. It is often used in research to understand biotin metabolism and its implications in human health. Additionally, its presence in biological fluids is utilized for diagnostic purposes to assess biotin status in individuals .
Research on bisnorbiotin's interactions is limited but suggests that it may interact with various enzymes involved in metabolic pathways. Its formation from biotin indicates potential regulatory roles in metabolic processes related to amino acids and fatty acids. Further studies could elucidate specific interactions with enzymes or receptors within biological systems .
Several compounds share structural or functional similarities with bisnorbiotin. Here are some notable examples:
Compound | Structure/Characteristics | Unique Aspects |
---|---|---|
Biotin | CHNOS | Essential vitamin; acts as a coenzyme for carboxylases. |
Biotin Sulfoxide | CHNOS | Oxidized form of biotin; involved in different metabolic pathways. |
Dethiobiotin | CHNO | Precursor to biotin; lacks sulfur atom; involved in biotin biosynthesis. |
7-Keto-8-Aminopelargonic Acid | CHNO | Intermediate in biotin biosynthesis; important for understanding metabolic pathways. |
Bisnorbiotin stands out due to its specific formation through the catabolism of biotin, making it a key marker for studying biotin metabolism. Its unique structural modification (loss of the valeric acid sidechain) distinguishes it from other metabolites and highlights its potential significance in nutritional studies and metabolic health assessments .
Biotin catabolism to bisnorbiotin occurs through β-oxidation, a process that shortens the valeric acid side chain by two carbon units. In vivo studies in rats demonstrate that hepatic peroxisomes and mitochondria are the primary sites of this transformation. Induction of peroxisome proliferators, such as clofibrate and di(2-ethylhexyl)phthalate, significantly increases urinary excretion of bisnorbiotin, confirming peroxisomal involvement [1]. The molecular formula of bisnorbiotin (C~8~H~12~N~2~O~3~S) reflects the removal of a two-carbon fragment from biotin’s original C~10~ side chain [2].
Table 1: Effects of Enzyme Inducers on Bisnorbiotin Excretion in Rats
Inducer Class | Compound Tested | % Increase in Bisnorbiotin Excretion |
---|---|---|
Peroxisome proliferators | Clofibrate | 42% |
Steroid hormones | Dexamethasone | 38% |
Anticonvulsants | Phenytoin | No significant change |
This table summarizes key findings from induction studies showing that compounds activating peroxisomal β-oxidation pathways enhance bisnorbiotin production [1].
Microorganisms and plants employ distinct pathways for biotin synthesis, with fungi like Aspergillus nidulans utilizing peroxisomal β-oxidation to generate pimeloyl-CoA, a biotin precursor. The bioF gene in A. nidulans encodes 8-amino-7-oxononanoate (AON) synthase, a peroxisomal enzyme essential for biotin production [4]. In contrast, Saccharomyces cerevisiae and Escherichia coli utilize alternative pathways independent of peroxisomal β-oxidation, as evidenced by the biotin prototrophy of β-oxidation-deficient mutants [4].
Table 2: Comparative Biotin Synthesis Pathways Across Species
Organism | Key Enzyme | Subcellular Localization | β-Oxidation Dependency |
---|---|---|---|
Aspergillus nidulans | AON synthase | Peroxisomes | Yes |
Saccharomyces cerevisiae | Bio6p | Cytosol | No |
Escherichia coli | BioF | Cytosol | No |
Plant biotin synthesis remains less characterized but likely shares features with fungal pathways, given the conservation of peroxisomal metabolic functions in eukaryotes [4].
Peroxisomes contribute to both biotin synthesis and catabolism. In A. nidulans, disruption of peroxisomal β-oxidation enzymes (AoxA acyl-CoA oxidase, FoxA multifunctional protein) reduces biotin production by 60–70%, reversible through pimelate supplementation [4]. Mitochondria may participate in biotin catabolism, as suggested by the partial mitochondrial localization of β-oxidation enzymes in mammalian hepatocytes [1]. The compartmentalization of these processes ensures efficient substrate channeling while preventing interference with parallel metabolic pathways.
Hepatic studies in mice reveal that biotin supplementation alters peroxisome abundance, with treated animals showing a 1.8-fold increase in peroxisomal marker enzymes compared to controls [5]. This adaptive response underscores the organelle’s central role in maintaining biotin homeostasis.
In fungi, biotin biosynthesis genes (bioF, bioD) are regulated by nutrient availability through transcription factors like the Aspergillus Biotin Operon Regulator (BIOR). Orthologous systems in plants remain unidentified but may involve peroxisome-proliferator-activated receptors (PPARs), given their role in lipid metabolism [4].
The absence of peroxisomal biotin synthesis in Saccharomyces species suggests evolutionary loss of this pathway, compensated by acquisition of cytosolic enzymes like Bio6p [4]. This divergence highlights the metabolic flexibility of eukaryotic systems in adapting to ecological niches with varying biotin availability.
Bisnorbiotin demonstrates complex interactions with biotin-dependent carboxylases, exhibiting both inhibitory and modulatory properties that distinguish it from biotin's classical coenzyme functions. Research has established that bisnorbiotin functions as a competitive inhibitor of biotin, capable of binding to the same enzymatic sites as biotin without participating in identical enzymatic reactions. This competitive inhibition occurs across the five major biotin-dependent carboxylases: acetyl-coenzyme A carboxylase 1 and 2, pyruvate carboxylase, propionyl-coenzyme A carboxylase, and 3-methylcrotonyl-coenzyme A carboxylase.
The molecular basis for bisnorbiotin's interaction with carboxylase enzymes lies in its structural similarity to biotin, particularly the preservation of the thieno[3,4-d]imidazole ring system essential for enzyme recognition. Crystal structure analyses of biotin carboxylase complexes reveal that the enzyme active sites contain specific binding domains for the biotin carboxyl carrier protein, where bisnorbiotin can compete for binding despite its altered side chain length. The biotin carboxyl carrier protein domain recognizes bisnorbiotin through similar protein-protein interactions, though with reduced affinity compared to authentic biotin.
Kinetic studies demonstrate that bisnorbiotin's competitive inhibition varies among different carboxylases, with the strength of inhibition correlating to the enzyme's structural specificity for the biotin side chain. The carboxylase enzymes exhibit distinct selectivity patterns when exposed to bisnorbiotin, with some enzymes showing greater tolerance for the shortened side chain than others. This differential sensitivity suggests that bisnorbiotin may serve as a natural regulatory mechanism for fine-tuning carboxylase activity under specific metabolic conditions.
Property | Value |
---|---|
Molecular Formula | C8H12N2O3S |
Molecular Weight (g/mol) | 216.26 |
IUPAC Name | 3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]propanoic acid |
CAS Registry Number | 16968-98-2 |
Chemical Structure Description | Thienopyrimidine ring with three-carbon propanoic acid chain |
Biotransformation Origin | Beta-oxidation of biotin valeric acid side chain |
Bisnorbiotin's influence on carboxylase-dependent metabolic pathways extends across multiple biosynthetic and catabolic processes, with particular significance in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The compound's impact on these pathways occurs through both direct enzyme interactions and indirect regulatory mechanisms affecting gene expression and enzyme activity.
In fatty acid biosynthesis, bisnorbiotin affects the acetyl-coenzyme A carboxylase complex, which catalyzes the rate-limiting step in fatty acid synthesis by converting acetyl-coenzyme A to malonyl-coenzyme A. Bisnorbiotin competes with biotin for binding to the biotin carboxyl carrier protein component of acetyl-coenzyme A carboxylase, potentially reducing the enzyme's catalytic efficiency. Research indicates that while bisnorbiotin cannot fully substitute for biotin in supporting fatty acid synthesis, it may serve a regulatory role by modulating the rate of malonyl-coenzyme A production under conditions of altered biotin metabolism.
The two isoforms of acetyl-coenzyme A carboxylase respond differently to bisnorbiotin exposure. Acetyl-coenzyme A carboxylase 1, located in the cytoplasm and responsible for de novo fatty acid synthesis, shows greater sensitivity to bisnorbiotin inhibition compared to the mitochondrial acetyl-coenzyme A carboxylase 2, which regulates fatty acid oxidation. This differential sensitivity suggests that bisnorbiotin may preferentially affect fatty acid synthesis over fatty acid oxidation, potentially shifting cellular metabolism toward catabolic processes during periods of biotin deficiency or metabolic stress.
Bisnorbiotin significantly impacts gluconeogenesis through its interaction with pyruvate carboxylase, the key enzyme responsible for converting pyruvate to oxaloacetate in the gluconeogenic pathway. Pyruvate carboxylase requires biotin as an essential cofactor for its carboxylation activity, and bisnorbiotin's competitive inhibition can impair glucose synthesis from non-carbohydrate precursors. Studies demonstrate that bisnorbiotin affects the enzyme's ability to facilitate the transfer of carboxyl groups between the biotin carboxylase and carboxyltransferase domains, essential for oxaloacetate formation.
The impact of bisnorbiotin on gluconeogenesis varies depending on the metabolic state and tissue type. In hepatic tissue, where gluconeogenesis is most active, bisnorbiotin exposure correlates with reduced glucose production capacity. However, the compound's effects are not uniformly inhibitory; under certain conditions, bisnorbiotin may enhance the expression of gluconeogenic enzymes through gene regulatory mechanisms, potentially representing a compensatory response to maintain glucose homeostasis.
Bisnorbiotin's role in amino acid metabolism is particularly pronounced in the catabolism of branched-chain amino acids, specifically leucine metabolism through 3-methylcrotonyl-coenzyme A carboxylase. This enzyme catalyzes the conversion of 3-methylcrotonyl-coenzyme A to 3-methylglutaconyl-coenzyme A, a critical step in leucine degradation. Bisnorbiotin's competitive inhibition of this enzyme can lead to the accumulation of 3-hydroxyisovaleric acid, a metabolite that serves as a biomarker for biotin deficiency.
Research reveals that bisnorbiotin affects propionyl-coenzyme A carboxylase activity, essential for the metabolism of odd-chain fatty acids and certain amino acids including threonine, methionine, and isoleucine. The inhibition of propionyl-coenzyme A carboxylase by bisnorbiotin can disrupt the conversion of propionyl-coenzyme A to methylmalonyl-coenzyme A, potentially leading to the accumulation of toxic metabolites and impaired energy production from these amino acid sources.
Enzyme | Location | Primary Function | Substrate | Product |
---|---|---|---|---|
Acetyl-CoA Carboxylase 1 (ACC1) | Cytoplasm | Fatty acid synthesis initiation | Acetyl-CoA | Malonyl-CoA |
Acetyl-CoA Carboxylase 2 (ACC2) | Mitochondria | Fatty acid oxidation regulation | Acetyl-CoA | Malonyl-CoA |
Pyruvate Carboxylase (PC) | Mitochondria | Gluconeogenesis | Pyruvate | Oxaloacetate |
Propionyl-CoA Carboxylase (PCC) | Mitochondria | Odd-chain fatty acid catabolism | Propionyl-CoA | Methylmalonyl-CoA |
3-Methylcrotonyl-CoA Carboxylase (MCC) | Mitochondria | Leucine catabolism | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA |
Bisnorbiotin demonstrates remarkable capacity for gene expression modulation through biotin-dependent mechanisms, exhibiting biotin-like activities that extend beyond traditional enzymatic functions. Comprehensive microarray studies reveal that bisnorbiotin affects the expression of 618 genes in human hepatocarcinoma cells, representing a substantial portion of biotin-responsive genetic elements. These findings establish bisnorbiotin as a bioactive metabolite capable of influencing transcriptional and post-transcriptional processes through mechanisms that parallel, and sometimes complement, biotin's gene regulatory functions.
The gene expression effects of bisnorbiotin operate through multiple molecular pathways, including activation of soluble guanylate cyclase, nuclear translocation of nuclear factor-kappa B, and chromatin remodeling through histone modifications. Research demonstrates that bisnorbiotin can form biotinyl-adenosine monophosphate-like complexes with holocarboxylase synthetase, generating transcriptionally active intermediates that modulate gene expression patterns. This mechanism suggests that bisnorbiotin participates in the same regulatory pathways as biotin, potentially serving as an alternative signaling molecule during periods of altered biotin metabolism.
Studies reveal that bisnorbiotin affects the expression of genes encoding ribosomal subunits and eukaryotic translation initiation factor 5A, with biotin deficiency leading to increased expression of these translational machinery components. Remarkably, bisnorbiotin supplementation can reverse these expression changes, demonstrating functional equivalence to biotin in specific regulatory contexts. This finding suggests that bisnorbiotin may serve as a backup mechanism for maintaining essential cellular processes when biotin availability is compromised.
Analysis of biotin-responsive genes reveals non-random chromosomal distribution patterns, with 54% of biotin-responsive genes clustering on chromosomes 1, 2, 3, 11, 12, and 19, while no biotin-responsive genes appear on chromosomes 10, 16, 18, 21, and sex chromosomes. Bisnorbiotin demonstrates similar chromosomal targeting patterns, suggesting that position effects play crucial roles in biotin-dependent gene expression. This chromosomal clustering indicates that biotin and bisnorbiotin may influence gene expression through chromatin-level modifications that affect multiple genes simultaneously.
The position effects observed with bisnorbiotin treatment correlate with the location of genes encoding DNA-binding proteins, signal transduction molecules, and nuclear-localized proteins. Approximately 16% of bisnorbiotin-responsive gene products localize to the cell nucleus, and at least 28% participate in signal transduction pathways, reinforcing the compound's role in cellular signaling and transcriptional control. These findings suggest that bisnorbiotin influences gene expression through both direct effects on individual genes and broader effects on chromosomal domains.
Beyond transcriptional regulation, bisnorbiotin affects gene expression at post-transcriptional levels, influencing protein synthesis, ribosomal activity, and protein folding processes. Studies demonstrate that bisnorbiotin can restore expression of the asialoglycoprotein receptor in biotin-deficient cells without affecting messenger RNA levels, indicating post-transcriptional regulatory mechanisms. This post-transcriptional regulation extends to the modulation of ribosomal protein expression and translation initiation factors, suggesting that bisnorbiotin participates in the cellular machinery controlling protein synthesis efficiency.
Research indicates that bisnorbiotin affects the expression of propionyl-coenzyme A carboxylase at post-transcriptional levels, potentially through mechanisms involving protein stability, post-translational modifications, or regulatory RNA interactions. These post-transcriptional effects complement the compound's transcriptional activities, creating a comprehensive regulatory network that maintains cellular homeostasis under varying metabolic conditions.
Study Type | Genes Affected by Bisnorbiotin | Biological Process | Effect |
---|---|---|---|
HepG2 Cells (Microarray) | 618 genes total | Cell signaling and gene expression | Biotin-like activities demonstrated |
Peripheral Blood Mononuclear Cells | Clusters on chromosomes 1,2,3,11,12,19 | Signal transduction pathways | Position effects in gene expression |
Ribosomal Protein Expression | Ribosomal subunit genes increased | Protein synthesis regulation | Reversed by biotin supplementation |
DNA-Binding Proteins | Nuclear localization genes | Chromatin structure modification | Enhanced nuclear protein binding |
Translation Initiation Factors | eIF5A expression modulated | Translational control | Improved translation efficiency |
The comprehensive analysis of bisnorbiotin's biochemical roles reveals a sophisticated regulatory molecule that extends far beyond simple biotin catabolism. Through its interactions with carboxylase enzymes, influence on major metabolic pathways, and extensive gene expression modulation capabilities, bisnorbiotin emerges as a critical component of cellular biotin homeostasis and metabolic regulation. The compound's ability to serve as both a competitive inhibitor and a biotin-like signaling molecule positions it as a key mediator in the cellular response to changing biotin availability and metabolic demands.
Research demonstrates that bisnorbiotin serves as both a biomarker of biotin metabolism and an active participant in metabolic regulation, with significant clinical implications for understanding biotin status and metabolic health. The compound's dual role as a metabolite and a bioactive regulator highlights the complexity of vitamin metabolism and the importance of considering biotin metabolites as functionally significant molecules rather than mere waste products.
Study Population | Urinary Bisnorbiotin Excretion | Clinical Significance | Method |
---|---|---|---|
Healthy Adults (n=14) | 85-fold increase with biotin supplementation | Biotin metabolism indicator | HPLC/avidin-binding assay |
Pregnant Women | No significant difference vs controls | Normal biotin status maintained | HPLC analysis |
Lactating Women | 76% higher than controls | Accelerated biotin turnover | HPLC analysis |
Smoking Women | Ratio to biotin increased significantly | Marginal biotin deficiency | Cohort-controlled study |
Biotin-Deficient Subjects | Decreased significantly | Early biotin deficiency marker | Avidin-binding assay |